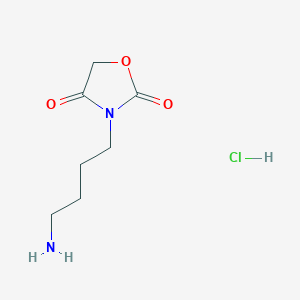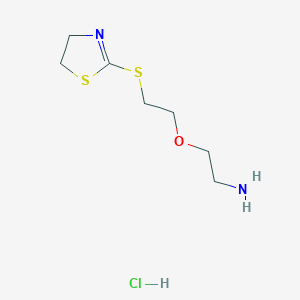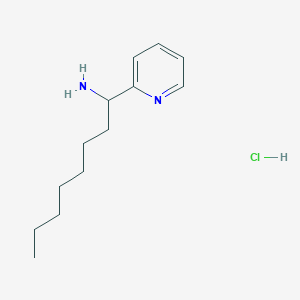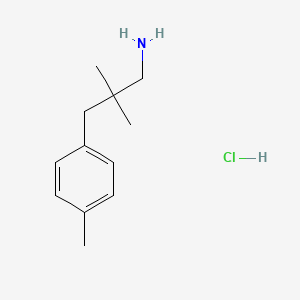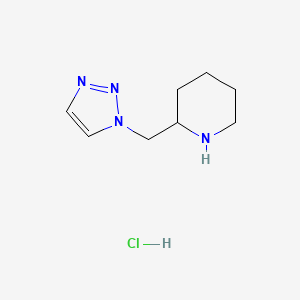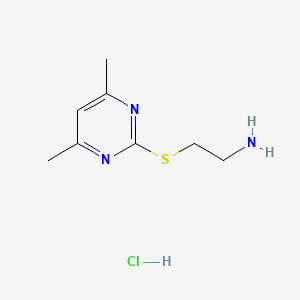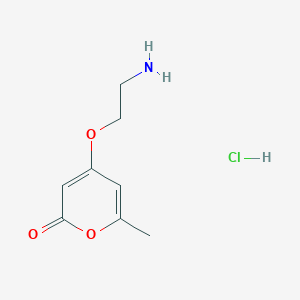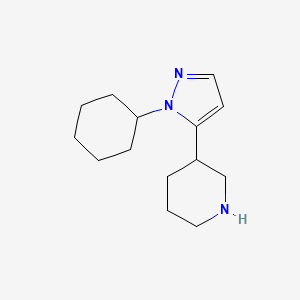
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine
Overview
Description
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine, also known as CHP, is a heterocyclic compound that has been studied for its potential uses in the field of scientific research. CHP has unique characteristics that make it an attractive option for laboratory experiments, including its low toxicity, high solubility, and low cost.
Scientific Research Applications
Synthesis of Complex Organic Molecules
Research has explored the use of compounds related to "3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine" in the synthesis of complex organic structures. For example, ketone derivatives of propargylamines, which share structural similarities with the compound , have been utilized as synthetic equivalents in the creation of acetylenic 2-pyrazolines and pyrazoles. These processes result in compounds with marked fluorescent abilities, indicating potential applications in material science and chemical sensors (Odin et al., 2022).
Molecular Structure Investigations
Studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted to understand their molecular structure through X-ray crystallography combined with Hirshfeld and DFT calculations. These investigations shed light on intermolecular interactions and electronic properties, suggesting the versatility of the "this compound" framework in designing molecules with tailored physical and chemical properties (Shawish et al., 2021).
Development of Pharmaceutical Agents
The structural motif is also significant in the development of pharmaceutical agents. For instance, pyrazole derivatives have been designed and synthesized to explore their potential as cannabinoid receptor antagonists. Such compounds may offer therapeutic benefits by modulating the effects of cannabinoids, highlighting the pharmaceutical relevance of "this compound" derivatives (Lan et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have shown activity on kinase inhibition and as dipeptidylpeptidase 4 inhibitors .
Mode of Action
It is suggested that similar compounds may act as activators of insect ryanodine receptors .
Biochemical Pathways
Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .
Result of Action
properties
IUPAC Name |
3-(2-cyclohexylpyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12/h8,10,12-13,15H,1-7,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATUFMUPEKJASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




